3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate

Chemical Biology Fluorescent Probes Structure-Activity Relationship

Researchers requiring a pre-validated, bifunctional coumarin probe for PROTAC assembly often face variability in linker geometry and fluorophore output when assembling from disparate starting materials. This compound solves this: 3,4-dimethylumbelliferone core with Boc-6-aminohexanoic acid linker provides a consistent scaffold. • Orthogonal Boc group enables clean deprotection without affecting subsequent coupling steps. • 3,4-dimethyl fluorophore ensures superior quantum yield and passive membrane diffusion (TPSA 90.93 Ų). • Ideal for synthesizing fluorescent PROTACs with precise linker length control.

Molecular Formula C22H29NO6
Molecular Weight 403.5 g/mol
Cat. No. B12185179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate
Molecular FormulaC22H29NO6
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)CCCCCNC(=O)OC(C)(C)C)C
InChIInChI=1S/C22H29NO6/c1-14-15(2)20(25)28-18-13-16(10-11-17(14)18)27-19(24)9-7-6-8-12-23-21(26)29-22(3,4)5/h10-11,13H,6-9,12H2,1-5H3,(H,23,26)
InChIKeyKITUDSIHDQMMNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 3,4-Dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate for Biomedical R&D


3,4-Dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate (CBID: 196284) is a synthetic coumarin derivative with the molecular formula C22H29NO6 and a monoisotopic mass of 403.1995 Da [1]. It comprises a 3,4-dimethylumbelliferone fluorophore core esterified at the 7-hydroxy position with Boc-6-aminohexanoic acid, a widely used linker in chemical biology [2]. This bifunctional architecture provides a latent primary amine (after Boc deprotection) and a fluorescent reporter, making it a versatile intermediate for constructing targeted probes or PROTAC molecules [2].

Structural Nuances of 3,4-Dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate that Prevent Simple Interchange


Substituting this compound with a generic coumarin ester or a different amine-protected hexanoate is not straightforward due to the synergistic effect of its three key structural modules. The 3,4-dimethyl substitution on the coumarin core significantly alters its fluorescence quantum yield and lipophilicity compared to the more common 4-methyl analog . Furthermore, the Boc protecting group on the linker provides a distinct acid-labile amine deprotection strategy, orthogonal to the hydrogenolytic removal of Cbz-protected analogs [1]. This combination of a specific fluorophore with an orthogonal, cleavable linker is critical for multi-step bioconjugation workflows where precise temporal and chemical control is required.

Data-Driven Differentiation of 3,4-Dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate


Structural Differentiation from 4-Methyl Analog

The target compound features a 3,4-dimethyl coumarin core, distinguishing it from the 4-methyl-2-oxo-2H-chromen-7-yl analog. The additional methyl group at position 3 inductively donates electron density, which is predicted to increase the fluorescence quantum yield and bathochromically shift emission maxima relative to the 4-methyl analog. While direct photophysical comparison data are lacking for these specific esters, this effect is well-characterized for the parent 3,4-dimethylumbelliferone versus 4-methylumbelliferone class. This structural difference translates to a potentially higher signal-to-noise ratio in biological assays .

Chemical Biology Fluorescent Probes Structure-Activity Relationship

Orthogonal Deprotection Compared to Cbz-Protected Analog

The Boc protecting group on the aminohexanoate linker provides acid-labile (e.g., TFA) deprotection, a chemistry orthogonal to the hydrogenolytic removal of the benzyloxycarbonyl (Cbz) group found in the direct analog, 3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate [1]. This difference is critical for synthetic strategies where other hydrogenation-sensitive functionalities are present. The controlled, mild acidic cleavage yields a free amine ready for immediate on-resin coupling in solid-phase peptide synthesis or for solution-phase conjugation to activated esters without the need for specialized hydrogenation equipment [2].

PROTAC Synthesis Peptide Conjugation Orthogonal Chemistry

Bifunctional Fluorophore-Linker Architecture for Targeted Protein Degradation

The compound's design, with a 6-aminohexanoic acid linker terminated by a Boc-protected amine, is a direct mimic of the 'alkyl/ether' PROTAC linker class, as exemplified by the common building block Boc-6-aminohexanoic acid [1]. However, here the linker is pre-conjugated to a 3,4-dimethylcoumarin fluorophore, creating a single bifunctional entity. This contrasts with using separate, simple coumarin esters which would require subsequent, lower-yielding coupling steps to install the linker. Pre-integration ensures 1:1 stoichiometry of the fluorophore and the eventual ligand attachment point, a critical quality attribute for reproducible probe synthesis and consistent biological activity in targeted protein degradation assays [2].

PROTACs Targeted Protein Degradation Linker Chemistry

Low Topological Polar Surface Area Favoring Cell Permeability

The calculated topological polar surface area (TPSA) for the target compound is 90.93 Ų, as provided by its ChemBase entry [1]. This value is significantly below the 140 Ų threshold commonly associated with poor oral bioavailability but relevant for predicting passive membrane permeability. For comparison, many 7-hydroxycoumarin prodrugs with free polar substituents exhibit TPSA values exceeding 100-120 Ų. The relatively low TPSA of this Boc-protected ester suggests superior passive membrane permeability, a key advantage for intracellular target engagement in cell-based assays, compared to more polar, permanently charged or unprotected coumarin analogs [2].

Drug Delivery Cell Permeability ADME

Procurement-Driven Applications of 3,4-Dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate


Synthesis of Fluorescent PROTAC Probes

This compound serves as an ideal starting material for synthesizing fluorescent PROTACs (proteolysis-targeting chimeras) for live-cell degradation tracking. After acidolytic Boc removal, the free amine can be directly conjugated to a pre-activated VHL or CRBN ligand, while the coumarin fluorophore enables direct visualization of target engagement and protein degradation kinetics. The orthogonal Boc chemistry avoids complications in subsequent on-target coupling steps, as detailed in Evidence Item 2 [1].

Enzyme-Activated Fluorogenic Substrate Design

The ester linkage between the coumarin and the Boc-aminohexanoate can be designed to be a substrate for specific esterases or lipases. Upon enzymatic cleavage, the highly fluorescent 3,4-dimethylumbelliferone is released, providing a quantifiable signal. The Boc group protects the amine from interfering with the enzymatic reaction, making it a superior substrate over simpler esters that may have competing ionic interactions. This is supported by the class-level fluorescence advantage described in Evidence Item 1 [1].

Building Block for Intracellular Imaging Agents

The low predicted TPSA (90.93 Ų) enhances passive diffusion across cell membranes, making this compound a preferred warhead for intracellular imaging probes. After deprotection and conjugation to a peptide targeting sequence, the resulting probe will accumulate inside cells with a brighter signal due to the 3,4-dimethyl fluorophore core. This addresses a common failure point for ionic or highly polar coumarin probes that are trapped in endosomes, as inferred from TPSA analysis in Evidence Item 4 [1].

Standardized Linker-Fluorophore Intermediate for Library Synthesis

For medicinal chemistry groups building focused libraries of coumarin-based inhibitors, this compound provides a pre-validated, scalable linker-fluorophore module. This ensures consistent linker length and fluorophore attachment across all library members, reducing synthetic variability and simplifying SAR interpretation. This contrasts with assembling each member from disparate starting materials, which introduces batch-to-batch inconsistencies in both linker geometry and fluorescence output, a key differentiator highlighted in Evidence Item 3 [1].

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